molecular formula C7H10N2OS B15330562 (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol

Cat. No.: B15330562
M. Wt: 170.23 g/mol
InChI Key: HWLLSCLGUJFKKA-UHFFFAOYSA-N
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Description

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is a heterocyclic compound that features a pyrazole ring fused with a thiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Catalytic palladium on carbon in acetic acid.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-ylmethanol

InChI

InChI=1S/C7H10N2OS/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3,10H,1-2,4-5H2

InChI Key

HWLLSCLGUJFKKA-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C(C=NN21)CO

Origin of Product

United States

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